molecular formula C15H13N3O5S B15280390 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B15280390
M. Wt: 347.3 g/mol
InChI Key: DAQPIFNCMWKZNS-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a nitroaromatic ester derivative featuring a 2-(methylthio)nicotinate moiety linked via an oxoethyl bridge to a 2-nitrophenylamino group. The compound’s structure combines electron-withdrawing nitro and thioether groups, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

[2-(2-nitroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H13N3O5S/c1-24-14-10(5-4-8-16-14)15(20)23-9-13(19)17-11-6-2-3-7-12(11)18(21)22/h2-8H,9H2,1H3,(H,17,19)

InChI Key

DAQPIFNCMWKZNS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with an appropriate amine to form the corresponding amide. The final step involves the esterification of the amide with 2-(methylthio)nicotinic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides and esters.

Mechanism of Action

The mechanism by which 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme PqsD, preventing the synthesis of signal molecules essential for bacterial communication . This inhibition disrupts quorum sensing in bacteria, reducing their ability to form biofilms and cause infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate and related compounds from the evidence:

Key Observations

Structural Complexity :

  • The target compound is a neutral ester, contrasting with the ionic pyridinium dibromide structure of 5a . The absence of charged groups may enhance its membrane permeability compared to 5a.
  • 3h shares a nicotinate backbone but incorporates carbamoyl and allyl groups, which could confer distinct stereoelectronic effects.

Synthetic Efficiency :

  • 5a achieved a 96% yield, suggesting robust coupling conditions for nitroaromatic intermediates . The target compound’s synthesis (if analogous to bis-CNB-GABA intermediates ) may involve multi-step routes with moderate yields.
  • 3h was synthesized in 72% yield with high enantiomeric excess (93% ee in 3g ), underscoring the importance of chiral centers in bioactive analogs.

5a’s ionic nature and high melting point (258–259°C) suggest strong intermolecular interactions, which could limit solubility in non-polar solvents .

Quinolone-thiophene derivatives (e.g., from ) highlight the antibacterial role of oxoethyl and nitro groups, though structural divergence limits direct comparison.

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